3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzene ring substituted with an ethylamino group and a carboxylic acid group, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid to introduce the chlorine atom at the 3-position
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Chloro-4-hydroxybenzoic acid
4-(2-(ethylamino)-2-oxoethoxy)benzoic acid
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid
Uniqueness: 3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features make it distinct from other similar compounds, providing unique opportunities for research and industrial use.
Properties
IUPAC Name |
3-chloro-4-[2-(ethylamino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-2-13-10(14)6-17-9-4-3-7(11(15)16)5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMPYFTPBVTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.